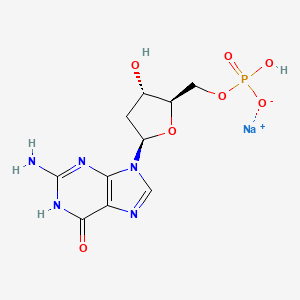

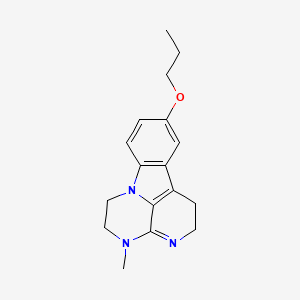

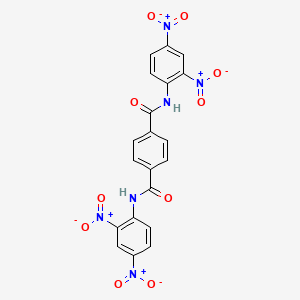

![molecular formula C12H18N2O3S B1660904 N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide CAS No. 85344-41-8](/img/structure/B1660904.png)

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide”, a similar compound “2-Benzoylamino-N-[4-(4,6-Dimethylpyrimidin-2-Ylsulfamoyl)Phenyl]Benzamide” was synthesized using anthranylamide and propionic anhydride as starting materials . The final step was modified by replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide's derivatives have been explored for their reactivity and potential in catalysis. For instance, in the study of platinum-catalyzed intermolecular hydroamination, derivatives of benzamide were used to facilitate the addition reactions to unactivated olefins, showcasing the compound's utility in synthetic organic chemistry (Wang & Widenhoefer, 2004).

Structural and Supramolecular Chemistry

Research has also delved into the structural aspects of benzamide derivatives, including their role in crystal structure formation and supramolecular interactions. For example, the synthesis and crystal structure analysis of novel trisamides demonstrated how the aliphatic side chains influence the molecular conformation and packing in solids, highlighting the compound's significance in materials science (Jiménez et al., 2009).

Drug Delivery and Pharmacological Potential

While direct drug applications are to be excluded, the research into benzamide derivatives for targeted drug delivery and as a scaffold for developing pharmacologically active compounds is noteworthy. Studies have demonstrated the potential of these derivatives in enhancing the delivery of therapeutic agents, particularly in the context of melanoma therapy, suggesting their importance in medicinal chemistry (Wolf et al., 2004).

Environmental and Analytical Applications

Furthermore, benzamide derivatives have been evaluated for their role in environmental sciences, such as in the photocatalytic degradation of pollutants. The exploration of adsorbents for supporting titanium dioxide loading, to enhance the degradation rate of specific herbicides, exemplifies the compound's utility in environmental remediation and analysis (Torimoto et al., 1996).

Wirkmechanismus

Target of Action

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide, also known as Benzamide, N-[2-[[(1-methylethyl)amino]sulfonyl]ethyl]-, is a complex organic compound. The primary target of this compound is currently unknown. Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to act as allosteric activators of human glucokinase .

Mode of Action

For instance, N-benzimidazol-2yl benzamide analogues have been found to increase the catalytic action of glucokinase .

Biochemical Pathways

If it acts similarly to n-benzimidazol-2yl benzamide analogues, it may affect the glucose metabolism pathway by activating glucokinase . This could potentially lead to downstream effects such as increased glucose utilization and decreased blood glucose levels.

Result of Action

If it acts similarly to n-benzimidazol-2yl benzamide analogues, it may lead to increased glucose utilization at the cellular level, potentially helping to regulate blood glucose levels .

Eigenschaften

IUPAC Name |

N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-10(2)14-18(16,17)9-8-13-12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWVYWFWZMBABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428642 | |

| Record name | F2751-0064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85344-41-8 | |

| Record name | F2751-0064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

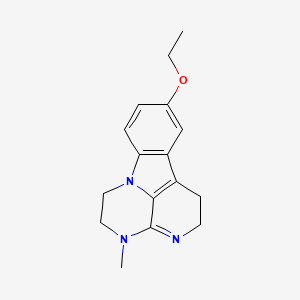

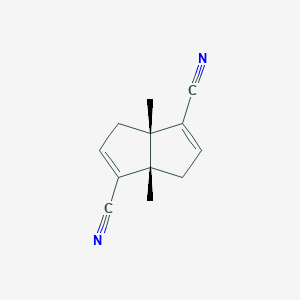

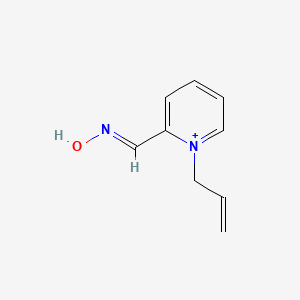

![1,3,7,8-Tetramethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660826.png)

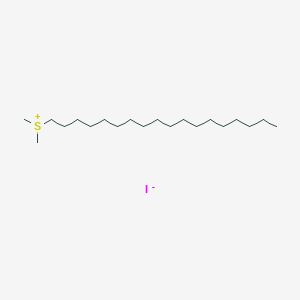

![1-allyl-N-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B1660829.png)